methyl (9E,11E)-octadeca-9,11-dienoate
Overview
Description
Methyl (9E,11E)-octadeca-9,11-dienoate is a conjugated linoleic acid methyl ester. It is a fatty acid methyl ester with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . This compound is known for its presence in thermally stressed cooking oils and is used as a marker for adulteration of olive oils with lower quality oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (9E,11E)-octadeca-9,11-dienoate can be synthesized through various methods. One common approach involves the esterification of conjugated linoleic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester form.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of high-purity reagents and stringent quality control measures are essential to produce a product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (9E,11E)-octadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroperoxides.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and alcohol derivatives.
Scientific Research Applications
Methyl (9E,11E)-octadeca-9,11-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used as a marker for the quality control of edible oils and fats.
Mechanism of Action
The mechanism of action of methyl (9E,11E)-octadeca-9,11-dienoate involves its interaction with lipid metabolic pathways. It can modulate the activity of enzymes involved in fatty acid oxidation and synthesis . The compound’s effects on cellular processes are mediated through its incorporation into cell membranes, altering membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (9E,11E,13Z)-9,11,13-octadecatrienoate: Another conjugated linoleic acid methyl ester with an additional double bond.
Methyl (9E,11E,13E)-9,11,13-octadecatrienoate: Similar structure but with different double bond configurations.
Uniqueness
Methyl (9E,11E)-octadeca-9,11-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its presence in thermally stressed oils makes it a valuable marker for food quality control .
Properties
IUPAC Name |
methyl (9E,11E)-octadeca-9,11-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWYYOMPLJRMC-BNFZFUHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13038-47-6 | |
Record name | Methyl 9,11-octadecadienoate, (E,E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013038476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 9,11-OCTADECADIENOATE, (E,E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2QP8H2DS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl (9E,11E)-octadeca-9,11-dienoate in microalgae?
A1: this compound, also known as methyl linoleate, is a fatty acid methyl ester (FAME) found in the lipid profile of certain microalgae species like Chlorella vulgaris []. Its presence is noteworthy as microalgae are being explored as a potential sustainable source of biofuel.
Q2: How does the pH of the growth medium affect the production of this compound in Chlorella vulgaris?
A2: Research suggests that while extreme pH variations do not significantly hinder the growth of Chlorella vulgaris, they can alter its lipid production and fatty acid composition []. Specifically, cultivating C. vulgaris at a pH of 9, compared to its optimal pH of 8.2, led to the production of this compound along with other FAMEs like methyl hexadecanoate, methyl 9-octadecanoate, methyl octadecanoate, and methyl 9,12-octadecadienoate [].
Q3: What are the potential applications of this compound derived from microalgae?
A3: The presence of this compound in microalgal lipid profiles contributes to their potential as a feedstock for biodiesel production []. Further research into optimizing growth conditions and extraction methods could enhance the feasibility of utilizing microalgae-derived FAMEs like this compound as a renewable energy source.
Q4: Are there any other areas of research related to this compound?
A4: Beyond its role in biofuel production, this compound has been studied in the context of its reactivity. For instance, research has explored the formation of hydrogen sulfide adducts with this compound []. This highlights the ongoing interest in understanding the chemical properties and potential applications of this compound in various fields.
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